OGT Inhibitory Potency: 4.6-Fold Weaker Target Engagement Versus p-Azidoiodoacetanilide Defines a Low-Background Precursor for TISCC
In a direct head-to-head OGT inhibition assay using an HPLC-based CKII peptide substrate method, p-azidoacetanilide (compound 5, CAS 52578-66-2) exhibited an IC₅₀ > 4000 µM, whereas its iodo-substituted analog p-azidoiodoacetanilide (compound 1) showed an IC₅₀ of 865 ± 43 µM [1]. This 4.6-fold difference in potency is critical for TISCC-based inhibitor discovery: the non-halogenated compound 5 serves as a low-background building block that, when combined with an alkyne partner via CuAAC, can generate potent bivalent inhibitors (e.g., APNT, IC₅₀ = 66.7 ± 0.8 µM) with >60-fold enhancement over the precursor [1]. The chloro-analog p-azidochloroacetanilide (compound 3, IC₅₀ = 3967 ± 209 µM) shows similarly weak activity but retains an electrophilic chlorine that can undergo undesired nucleophilic displacement, potentially confounding target identification [1].
| Evidence Dimension | OGT enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ > 4000 µM (residual activity 88% at 4000 µM) |
| Comparator Or Baseline | p-Azidoiodoacetanilide (IC₅₀ = 865 ± 43 µM); p-Azidochloroacetanilide (IC₅₀ = 3967 ± 209 µM) |
| Quantified Difference | ≥4.6-fold less potent than iodo-analog; comparable to chloro-analog but lacking electrophilic halogen |
| Conditions | OGT (10 µM) in Tris-HCl buffer (150 mM NaCl, 1 mM DTT, pH 7.4) at 37 °C; HPLC monitoring of GlcNAc transfer to CKII acceptor peptide |
Why This Matters
For TISCC-based drug discovery, the extremely weak intrinsic OGT binding of CAS 52578-66-2 minimizes background interference, making it the preferred non-halogenated scaffold when electrophilic side-reactivity must be avoided.
- [1] Wang, Y.; Zhu, J.; Zhang, L. Discovery of Cell-Permeable O-GlcNAc Transferase Inhibitors via Tethering in Situ Click Chemistry. J. Med. Chem. 2017, 60 (1), 263–272. (Table 1, entries 3, 5, 6, 10, 11, 12). View Source
